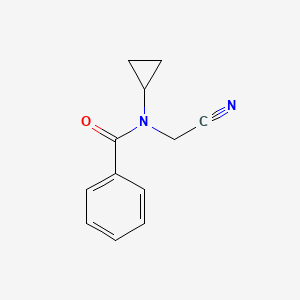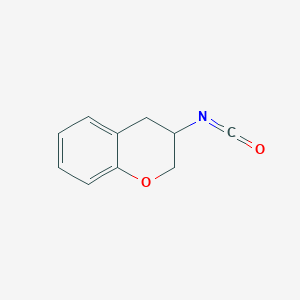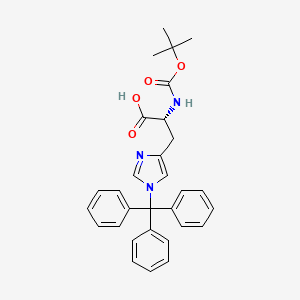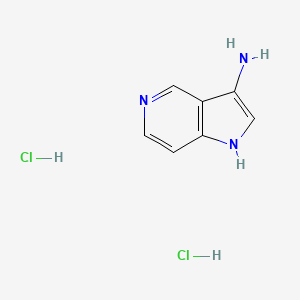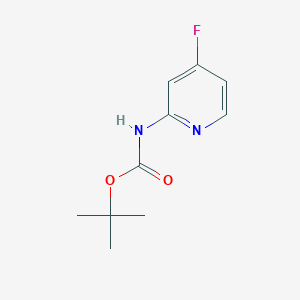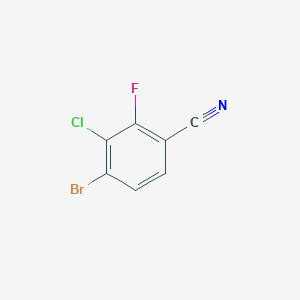![molecular formula C11H16Cl2N2O2 B1373847 1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol CAS No. 1274001-55-6](/img/structure/B1373847.png)
1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol
Vue d'ensemble
Description
“1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol” is a chemical compound with the molecular formula C11H16Cl2N2O2 and a molecular weight of 279.16 . It is also known by other synonyms such as “2-Propanol, 1-[(2-aminoethyl)amino]-3-(3,4-dichlorophenoxy)-” and "(2-Aminoethyl)[3-(3,4-dichlorophenoxy)-2-hydroxypropyl]amine" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H16Cl2N2O2/c12-10-2-1-9 (5-11 (10)13)17-7-8 (16)6-15-4-3-14/h1-2,5,8,15-16H,3-4,6-7,14H2" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.17 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.
Applications De Recherche Scientifique
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
A study by Rzeszotarski et al. (1979) synthesized a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, including derivatives similar to 1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol, to investigate their affinity to beta 1- and beta-2-adrenoceptors. The study found substantial cardioselectivity in certain compounds, highlighting the potential of these chemicals in developing cardioselective beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).
Conformational Analyses in Different Environments
Nitek et al. (2020) conducted crystal structure analyses of derivatives of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol, a compound structurally related to 1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol. This study provides valuable insights into the molecular conformations of such compounds, which are essential for understanding their interaction with biological systems (Nitek et al., 2020).
Synthesis and Potency of Beta-blockers
Large and Smith (1982) described the synthesis of a series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, including compounds structurally similar to the chemical of interest. Some of these compounds demonstrated more potency than propranolol, a known beta-blocker, in animal models. This research aids in understanding the potential medical applications of such compounds (Large & Smith, 1982).
Asymmetric Alkynylation and Pharmaceutical Building Blocks
Jiang and Si (2004) developed a chiral amino alcohol-based ligand for asymmetric alkynylation, providing a pathway to chiral trichloromethyl propargyl alcohols. This method is relevant for synthesizing building blocks for pharmaceuticals, demonstrating the utility of amino alcohol derivatives in drug development (Jiang & Si, 2004).
Inhibitory Effects on Metal Corrosion
Gao, Liang, and Wang (2007) synthesized tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, and evaluated their performance as inhibitors of carbon steel corrosion. This study demonstrates the potential application of such compounds in industrial contexts, particularly in corrosion inhibition (Gao, Liang, & Wang, 2007).
Enantioselective Synthesis with Amino Alcohols
Cassimjee, Marin, and Berglund (2012) showcased a synthesis method for circular polyamines starting from 3-amino-propan-1-ol, an analog to the compound of interest. This study highlights the broad range of potential polyamine products derivable from amino alcohols, relevant in drug and gene delivery applications (Cassimjee, Marin, & Berglund, 2012).
Propriétés
IUPAC Name |
1-(2-aminoethylamino)-3-(3,4-dichlorophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2O2/c12-10-2-1-9(5-11(10)13)17-7-8(16)6-15-4-3-14/h1-2,5,8,15-16H,3-4,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZIJQTVWKLDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(CNCCN)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



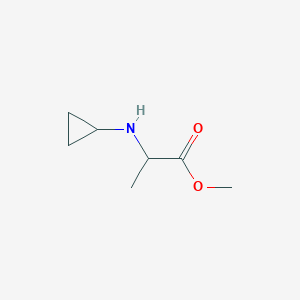
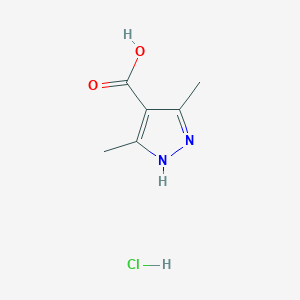
![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)
![3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373771.png)
amine](/img/structure/B1373773.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)

